An In-depth Technical Guide to the Physicochemical Properties of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Niche Intermediate
As a Senior Application Scientist, it is not uncommon to encounter highly specific, niche molecules that, while not extensively documented in mainstream literature, represent critical links in complex synthetic pathways. 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is one such compound. Its value lies in its carefully orchestrated arrangement of functional groups, each contributing to a nuanced reactivity profile. This guide is structured to provide a comprehensive understanding of this molecule, moving from its fundamental identity to its predicted properties, reactivity, and practical application in a research setting. We will delve into the "why" behind its behavior, grounding our discussion in the established principles of physical organic chemistry and drawing logical inferences from closely related, well-characterized analogs.
Molecular Identity and Structural Features
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a polysubstituted aromatic acyl chloride. Its structure is characterized by a central benzoyl chloride core, which is the primary locus of its reactivity.
Key Structural Components:
-
Benzoyl Chloride Moiety: This functional group renders the molecule highly susceptible to nucleophilic acyl substitution, making it a potent acylating agent.[1]
-
3-Methoxy Group: As an electron-donating group through resonance, the methoxy substituent at the meta position influences the electron density of the aromatic ring and, to a lesser extent, the reactivity of the acyl chloride.
-
2-[(3-Chlorobenzyl)oxy] Group: This bulky ether linkage at the ortho position introduces significant steric hindrance around the carbonyl group. The chlorine atom on the benzyl ring acts as an electron-withdrawing group, subtly modulating the electronic properties of the entire molecule.
Predicted Physicochemical Properties
Direct experimental data for 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is scarce. However, by examining its structural analogs, we can predict its key physicochemical properties with a reasonable degree of confidence.
| Property | Predicted Value/State | Rationale and Comparative Data |
| Molecular Formula | C₁₅H₁₂Cl₂O₃ | Based on structural analysis. |
| Molecular Weight | 311.16 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Analogs like 3-Methoxybenzoyl chloride are liquids, while 2-Methoxybenzoyl chloride is a solid with a melting point of 23°C.[3][4] The larger substituent may favor a solid state. |
| Boiling Point | > 250 °C (at 760 mmHg) | Substituted benzoyl chlorides typically have high boiling points. For example, 3-Methoxy-2-methylbenzoyl chloride has a boiling point of 257°C.[5][6] The target molecule's higher molecular weight suggests a similar or higher boiling point. |
| Density | ~1.2 - 1.3 g/cm³ | 3-Methoxybenzoyl chloride has a density of 1.214 g/mL, and the addition of the chlorobenzyl group would likely increase this value. |
| Solubility | Soluble in aprotic organic solvents (e.g., acetone, benzene, ether); Insoluble in water. | Common for acyl chlorides.[4] It will react with protic solvents like water and alcohols. |
| Stability | Moisture-sensitive; heat-sensitive. | The benzoyl chloride functional group is prone to hydrolysis.[1] Sealed containers may build pressure upon decomposition, a known hazard for similar compounds.[2] |
Chemical Reactivity and Mechanistic Considerations
The chemical behavior of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is dominated by the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it a valuable reagent for introducing the 2-[(3-chlorobenzyl)oxy]-3-methoxybenzoyl moiety into other molecules.
Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution.[1] It will readily react with a variety of nucleophiles, including:
-
Alcohols: to form esters.
-
Amines: to form amides.
-
Water: to form the corresponding carboxylic acid, 2-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid, and hydrochloric acid. This reaction is often vigorous.[1]
The reactivity is governed by a delicate interplay of electronic and steric effects:
-
Electronic Effects: The methoxy group is electron-donating by resonance (+R effect), which can slightly decrease the electrophilicity of the carbonyl carbon by pushing electron density into the ring. However, the chlorine atom on the benzyl group is electron-withdrawing (-I effect), which can have a subtle, opposing influence. Generally, electron-withdrawing groups on the benzoyl ring increase reactivity towards nucleophiles.[4]
-
Steric Effects: The bulky 2-[(3-chlorobenzyl)oxy] group at the ortho position presents significant steric hindrance. This will likely decrease the rate of reaction compared to its less hindered isomers (e.g., the 4-substituted analog). Ortho-substituted benzoyl halides are often less reactive than their para-isomers due to this steric hindrance.[7]
Caption: General Nucleophilic Acyl Substitution Pathway.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can act as an acylating agent in Friedel-Crafts reactions with other aromatic compounds to form diaryl ketones.[1]
Proposed Synthesis and Characterization Workflow
The synthesis of this compound would logically follow a two-step process, a common route for preparing complex benzoyl chlorides.[2]
Step 1: Williamson Ether Synthesis
The first step involves the formation of the ether linkage via a Williamson ether synthesis.
-
Reactants: 2-Hydroxy-3-methoxybenzoic acid and 3-chlorobenzyl chloride.
-
Reagents: A weak base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).
-
Rationale: The base deprotonates the phenolic hydroxyl group of the benzoic acid, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride to displace the chloride ion.
Step 2: Acyl Chloride Formation
The resulting carboxylic acid is then converted to the acyl chloride.
-
Reactant: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid.
-
Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Rationale: Thionyl chloride is a common and effective reagent for this transformation, converting the carboxylic acid to the more reactive acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Caption: Proposed Two-Step Synthesis Workflow.
Experimental Protocol: Synthesis
-
Etherification:
-
To a solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chlorobenzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 80°C and monitor by TLC until the starting material is consumed.
-
Cool the mixture, pour it into water, and acidify with dilute HCl.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate. Purify by column chromatography or recrystallization.
-
-
Acyl Chloride Formation:
-
Suspend the purified 2-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude product, 2-[(3-chlorobenzyl)oxy]-3-methoxybenzoyl chloride, can be used directly or purified by vacuum distillation.
-
Characterization and Quality Control
Due to its reactive nature, characterization should be performed promptly and under anhydrous conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of aromatic protons from both rings, the methoxy group protons (singlet, ~3.9 ppm), and the benzylic methylene protons (singlet, ~5.2 ppm).
-
¹³C NMR will show characteristic peaks for the carbonyl carbon (~168-170 ppm), the aromatic carbons, the methoxy carbon, and the benzylic carbon. A ¹³C NMR spectrum of the related 3-methoxybenzoyl chloride is available for comparison.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.
Safety, Handling, and Storage
As with all acyl chlorides, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride should be handled with extreme care in a well-ventilated fume hood.
-
Hazards: It is expected to be corrosive and cause severe skin burns and eye damage. It is a lachrymator. Inhalation of vapors can be harmful.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.[6]
Conclusion
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a highly reactive, multifunctional intermediate with significant potential in organic synthesis. While specific experimental data is limited, a thorough understanding of its physicochemical properties and reactivity can be achieved through the analysis of its constituent functional groups and comparison with well-documented analogs. Its utility as an acylating agent is modulated by a balance of electronic and steric factors, offering a unique tool for the discerning synthetic chemist. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting.
References
- Chem-Impex. (n.d.). 3-Methoxybenzyl chloride.
- Benchchem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- Sigma-Aldrich. (n.d.). 2-Methoxybenzoyl chloride 97%.
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- PubChem. (n.d.). 2-Methoxy-3-methylbenzoyl chloride.
- Chemsrc. (2025). 3-Methoxy-2-methylbenzoyl chloride.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.
- Sigma-Aldrich. (n.d.). 3-Methoxybenzoyl chloride 99%.
- BLDpharm. (n.d.). 1160251-17-1|3-Methoxy-2-((3-methylbenzyl)oxy)benzoyl chloride.
- Santa Cruz Biotechnology. (n.d.). 2-[(2-chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- Sung, S.-s., & Riveros, J. M. (1995). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 117(30), 7858-7863.
- ChemicalBook. (n.d.). 2-Methyl-3-methoxybenzoyl chloride.
- Oh, H. K., Kim, S. K., & Lee, H. W. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2969.
- NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
- Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- Australian Government Department of Health. (2014). Benzoyl chloride: Human health tier II assessment.
- Wikipedia. (n.d.). Benzoyl chloride.
- Wang, Z., et al. (2024).
- Bentley, T. W., & Ebdon, D. N. (2017). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.
- ChemicalBook. (n.d.). 3-METHOXYBENZOYL CHLORIDE(1711-05-3) 13C NMR spectrum.
Sources
- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride | 381205-83-0 | Benchchem [benchchem.com]
- 3. 2-Methoxybenzoyl chloride 97 21615-34-9 [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0 | Chemsrc [chemsrc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-METHOXYBENZOYL CHLORIDE(1711-05-3) 13C NMR spectrum [chemicalbook.com]
